molecular formula C6H6BrN3O B2825831 Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide CAS No. 1451215-02-3

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

Cat. No.: B2825831
CAS No.: 1451215-02-3
M. Wt: 216.038
InChI Key: SRPZJTVWTYNFHR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide (CAS: 1451215-02-3) is a chemical intermediate of high interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for neglected tropical diseases. Recent scientific investigations have identified derivatives based on the imidazo[1,2-a]pyrazine core as promising antileishmanial agents. These compounds, such as the research molecule CTN1122, exhibit potent activity against intramacrophage amastigotes of Leishmania major and Leishmania donovani , the parasites responsible for cutaneous and visceral leishmaniasis . The primary mechanism of action for these inhibitors is the selective targeting of Leishmania casein kinase 1 (L-CK1.2), a protein kinase crucial for parasite survival within host cells. Docking studies have elucidated that specific substituents on the core structure are essential for binding to the ATP-binding site of L-CK1.2, establishing this scaffold as a critical starting point for pharmacophore-guided optimization . This compound is offered as a hydrobromide salt to enhance its stability and handling properties. It is supplied with a documented purity of 95% and has a molecular weight of 216.04 g/mol . This product is intended for research applications only and is strictly not for use in diagnostic procedures or for human or veterinary use .

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPZJTVWTYNFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The final step involves the addition of hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives can act as inhibitors of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6), which are implicated in cancer progression. These compounds exhibited low nanomolar inhibition activity, suggesting their potential as targeted therapies in oncology .

Immune Modulation
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, a crucial component of the immune response. By inhibiting ENPP1, these compounds can enhance immune responses against tumors, making them promising candidates for cancer immunotherapy .

Antiviral Activity
The compound has also shown significant antiviral properties, particularly against influenza viruses. One derivative demonstrated broad-spectrum activity against oseltamivir-resistant strains of H1N1 influenza by targeting the viral nucleoprotein, thereby preventing its nuclear accumulation. This novel mechanism of action positions it as a potential alternative to existing antiviral therapies .

Chemical Properties and Reactivity

This compound exhibits unique chemical reactivity due to its bicyclic structure. The hydrobromide salt enhances its solubility and stability, facilitating various synthetic transformations. Key reactions include:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Formation of metal complexes

These properties enable the synthesis of a variety of derivatives with tailored biological activities.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other compounds within the imidazopyrazine family:

Compound NameStructural FeaturesBiological Activity
ZolpidemContains an imidazopyridine coreSedative-hypnotic
AlpidemSimilar bicyclic structureAntidepressant
SaripidemImidazopyridine derivativeAntidepressant
OlprinoneContains a pyrazine ringVasodilator
ZolimidineRelated imidazopyridineAntidepressant

What distinguishes this compound is its specific combination of structural features that confer unique antibacterial and anticancer properties .

Case Studies and Research Findings

Several key studies illustrate the effectiveness and potential applications of this compound:

  • Study on ENPP1 Inhibition : A derivative exhibited an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
  • Anti-influenza Activity : Derivative A4 demonstrated an EC50 value of 2.75 μM against influenza viruses, showcasing its potential as a novel antiviral agent .

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in 2-Nitroimidazo[1,2-a]pyrazin-8(7H)-ones

Derivatives with a nitro group at position 2 exhibit distinct electronic profiles due to the electron-withdrawing nature of the nitro moiety. Key examples include:

  • 6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl) : Features a trifluoromethoxybenzyl group at position 7, enhancing lipophilicity. NMR data (DMSO-d₆) shows δ 5.6 ppm (2H, s) for benzyl protons .
  • 7-(3-Methylbenzyl)-2-nitro : A methylbenzyl substituent at position 7 simplifies synthesis while maintaining moderate solubility. NMR reveals δ 5.6 ppm (2H, s) for the benzyl group .
  • ¹³C NMR (DMSO-d₆) confirms cyclohexyl integration .
Table 1: Key 2-Nitro Derivatives
Compound ID Substituents (Position) Molecular Formula Key Spectral Data (¹H NMR) Reference
25l 6-Me, 7-(2-CF₃O-benzyl) C₁₅H₁₂F₃N₃O₃ δ 5.6 (2H, s, benzyl)
17g 7-(3-Me-benzyl) C₁₃H₁₂N₄O₃ δ 5.6 (2H, s, benzyl)
17t 7-Cyclohexyl C₁₁H₁₄N₄O₃ ¹³C JMOD confirms cyclohexyl

Benzyl and Aryl-Substituted Analogues

Benzyl groups at position 7 improve binding affinity in receptor-targeted applications. Notable examples:

  • 7-Benzyl-2-nitro (17b): Simple benzyl substitution with δ 5.6 ppm (2H, s) in ¹H NMR .
  • TFA salt form enhances crystallinity .
Comparison with Imidazo[1,5-a]pyrazin-8(7H)-ones

Compounds like 3j (imidazo[1,5-a]pyrazin-8-one) differ in ring fusion (1,5-a vs. 1,2-a), altering electronic distribution. For example:

  • 6-(4-Methoxyphenyl)-5-tosyl-7-phenyl (3j): Exhibits δ 7.53–8.98 ppm (aryl protons) in ¹H NMR and a molecular ion at m/z 486 .
  • 7-Benzyl-5-tosyl-6-phenyl (3f): Shows IR peaks at 1676 cm⁻¹ (C=O stretch) and m/z 409 (M⁺) .

Halogenated Derivatives

Bromo-substituted analogues demonstrate enhanced electrophilicity:

  • 2-Bromo-5,6,7,8-tetrahydro : The dihydrochloride salt (MW 314.97 g/mol) is used in kinase inhibition studies .
  • 3-Bromo-N,6-diphenyl (CasNo: 676360-71-7): Bromine at position 3 increases steric hindrance, affecting reactivity .

Solubility and Stability

  • Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide : Hydrobromide salt improves aqueous solubility compared to freebase forms.
  • 7-(3-Trifluoromethoxybenzyl) derivatives : The CF₃O group reduces polarity, requiring DMSO for dissolution .
  • Sulfonyl-containing analogues (e.g., 3j): Tosyl groups enhance stability but reduce solubility in polar solvents .

Biological Activity

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles that have been shown to exhibit a wide range of biological activities. The specific derivative, this compound, has been studied for its potential as an inhibitor in various biological pathways and its therapeutic effects against several diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazin derivatives. For instance, a study identified a derivative with an IC50 value of 5.70 nM against ENPP1, a target relevant for cancer immunotherapy. This compound enhanced the expression of cGAMP-induced STING pathway genes, indicating its role in immune modulation and tumor growth inhibition when combined with anti-PD-1 therapy .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazin Derivatives

CompoundTargetIC50 (nM)Effect
7ENPP15.70Potent inhibitor
14ATPase7.00Competitive inhibitor

Antimicrobial Activity

Imidazo[1,2-a]pyrazin derivatives also display significant antimicrobial properties. A series of synthesized compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against S. aureus, indicating their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMIC (µg/mL)
4aS. aureus7.8
4bE. coli31.25

Other Biological Activities

In addition to anticancer and antimicrobial effects, imidazo[1,2-a]pyrazin derivatives have been investigated for their anti-inflammatory and antioxidant properties. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways and exhibit protective effects against oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that variations in substituents on the pyrazine ring can enhance or diminish activity against specific targets.

Key Findings in SAR Studies:

  • Substituents at the 3-position of the pyrazine ring often correlate with increased potency against CDK9, a target involved in cell cycle regulation.
  • The presence of bulky groups at specific positions has been linked to improved binding affinity and selectivity towards various biological targets.

Case Study 1: ENPP1 Inhibition

A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives for ENPP1 inhibition demonstrated that compound 7 not only inhibited the enzyme effectively but also enhanced antitumor immune responses when used in conjunction with other immunotherapeutics. This highlights the compound's potential role in cancer treatment strategies targeting immune pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that specific imidazo[1,2-a]pyrazine derivatives exhibited strong bactericidal activities against resistant strains of bacteria. This study emphasized the need for further exploration into these compounds as alternatives to traditional antibiotics given the rising issue of antibiotic resistance .

Q & A

Q. What are the key synthetic methodologies for preparing imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

The synthesis typically involves cyclization reactions using precursors like 3-hydrazinopyrazin-2(1H)-one. For example, a general procedure involves reacting carboxylic acids with carbonyldiimidazole in anhydrous dimethylformamide (DMFA) at 100°C, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Recrystallization from DMFA/i-propanol yields 3,7-disubstituted derivatives . This method allows structural diversification by varying substituents on the pyrazinone core.

Q. How can substituent modifications influence the solubility and stability of imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Introducing hydrophilic groups (e.g., hydroxyl or piperazinyl) enhances water solubility, while bulky substituents like tert-butyl or benzyl esters improve stability against metabolic degradation. For instance, ethyl 6-bromo-8-(4-methylpiperazin-1-yl) derivatives demonstrate enhanced solubility due to the polar piperazine moiety . Stability studies often employ high-performance liquid chromatography (HPLC) under varying pH and temperature conditions.

Q. What analytical techniques are essential for characterizing these compounds?

Nuclear magnetic resonance (NMR, 1^1H and 13^{13}C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard for structural elucidation. For example, 1^1H NMR of 7-(2-phenyl-1,3-oxazol-4-yl) derivatives confirms regioselectivity in C–N coupling reactions . FT-IR spectroscopy is used to verify functional groups like carbonyl or hydroxymethyl.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of acetylcholinesterase inhibitors based on this scaffold?

Substituents at the 2-, 6-, and 8-positions critically modulate activity. For example, 8-(piperidin-1-yl) derivatives exhibit potent acetylcholinesterase inhibition (IC50_{50} < 1 µM) due to favorable hydrophobic interactions with the enzyme’s active site. Comparative SAR studies show that electron-withdrawing groups (e.g., nitro at position 2) enhance binding affinity, while bulky aryl groups at position 6 reduce off-target effects .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for antitumor derivatives?

Discrepancies often arise from poor pharmacokinetics or metabolic instability. For example, 6-methyl-2-nitro derivatives with a trifluoromethoxybenzyl group show strong in vitro antitubercular activity but limited in vivo efficacy due to rapid clearance. Solutions include prodrug formulations (e.g., tert-butoxycarbonyl-protected carboxylates) or structural modifications to improve metabolic stability, such as replacing labile esters with amides .

Q. How can copper-catalyzed C–N coupling reactions optimize the synthesis of aryl-substituted derivatives?

Silver benzoate facilitates copper-catalyzed coupling between iodoazoles and nitrogen heterocycles. For instance, coupling imidazo[1,2-a]pyrazin-8(7H)-one with 2-phenyl-1,3-oxazol-4-ylboronic acid under these conditions achieves 36% yield, with regioselectivity confirmed by 13^{13}C NMR . Solvent choice (e.g., DMF or THF) and temperature (80–100°C) are critical for minimizing side reactions.

Q. What role do halogen substituents (e.g., bromine) play in enhancing biological activity?

Bromine at position 6 increases lipophilicity and enhances membrane permeability, as seen in ethyl 6-bromo-8-(4-methylpiperazin-1-yl) derivatives, which show improved blood-brain barrier penetration in neuroactivity studies . Halogens also enable further functionalization via Suzuki-Miyaura cross-coupling for SAR diversification.

Q. How can bioluminescence properties be engineered into imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Incorporating furan-2-ylmethyl and phenylthio groups at positions 2 and 8, respectively, enhances bioluminescence. For example, molecule A2 (2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio) derivatives) exhibits strong luminescence in vitro, attributed to stabilized excited-state configurations . Optimization involves tuning electron-donating/withdrawing substituents to shift emission wavelengths.

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of these derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like acetylcholinesterase. ADME-Tox predictions using SwissADME or ProTox-II assess bioavailability and toxicity risks. For instance, logP values >3 indicate high lipophilicity, requiring structural adjustments for improved solubility .

Q. How can conflicting data on antioxidant vs. pro-oxidant effects be addressed?

Dose-dependent studies and reactive oxygen species (ROS) assays (e.g., DCFH-DA probes) clarify dual roles. For example, 8-(piperidin-1-yl) derivatives show antioxidant activity at low concentrations (IC50_{50} 10 µM) but pro-oxidant effects at higher doses (>50 µM) due to redox cycling .

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